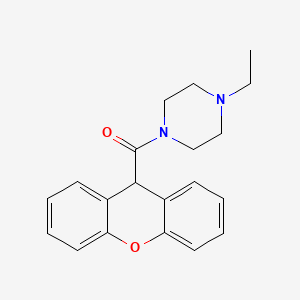

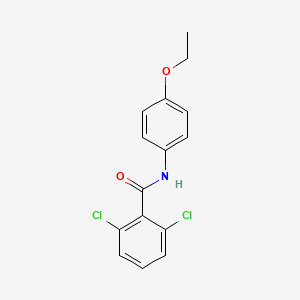

1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine, also known as EAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EAP is a fluorescent dye that is commonly used as a labeling agent for biological molecules, such as proteins and DNA.

Mecanismo De Acción

1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine is a fluorescent dye that emits light when excited by a specific wavelength of light. When 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine is attached to a biological molecule, such as a protein, it can be used to track the movement and interactions of the molecule within a cell. 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine can also be used to measure the concentration of the labeled molecule in a sample.

Biochemical and Physiological Effects

1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine has been shown to have low toxicity and is well-tolerated by cells and organisms. It does not interfere with the biological activity of the labeled molecule and does not affect the function of the cell or organism. 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine is stable under physiological conditions and can be used for long-term imaging studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine as a labeling agent is its high sensitivity and specificity. It can detect low concentrations of the labeled molecule and can distinguish between different molecules with similar structures. 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine is also easy to use and can be incorporated into existing experimental protocols with minimal modifications.

However, there are some limitations to using 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine. It requires the use of specialized equipment, such as fluorescence microscopes, to detect the labeled molecule. In addition, 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine is not suitable for all labeling applications, as it may interfere with the function of some proteins or molecules.

Direcciones Futuras

There are many potential future directions for the use of 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine in scientific research. One area of interest is the development of new labeling strategies that can be used to label multiple molecules simultaneously. Another area of interest is the use of 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine in live-cell imaging studies to track the movement and interactions of molecules in real-time. Additionally, 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine could be used to study the dynamics of protein-protein interactions in disease states, such as cancer, to identify new therapeutic targets.

Métodos De Síntesis

The synthesis of 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine involves the reaction of 1-ethylpiperazine with 9H-xanthen-9-ylcarbonyl chloride in the presence of a base. The reaction results in the formation of 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine, which is a yellow crystalline powder. The yield of 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.

Aplicaciones Científicas De Investigación

1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine has been widely used in scientific research as a fluorescent labeling agent for biological molecules. It has been used to label proteins, nucleic acids, and lipids for imaging and detection purposes. 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine has also been used in flow cytometry, fluorescence microscopy, and other imaging techniques to study cellular processes and protein interactions. In addition, 1-ethyl-4-(9H-xanthen-9-ylcarbonyl)piperazine has been used in drug discovery to screen for potential inhibitors of protein-protein interactions.

Propiedades

IUPAC Name |

(4-ethylpiperazin-1-yl)-(9H-xanthen-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-2-21-11-13-22(14-12-21)20(23)19-15-7-3-5-9-17(15)24-18-10-6-4-8-16(18)19/h3-10,19H,2,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJCBOMWMSTZSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6860996 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5721083.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5721088.png)

![3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5721120.png)

![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5721126.png)

![3-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5721138.png)

![4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5721160.png)

![1-[2-(benzylthio)benzoyl]azepane](/img/structure/B5721170.png)

![methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5721175.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5721177.png)